molecular formula C28H35N3O5S2 B2575404 (Z)-ethyl 3-allyl-2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865174-66-9

(Z)-ethyl 3-allyl-2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Numéro de catalogue: B2575404
Numéro CAS: 865174-66-9
Poids moléculaire: 557.72
Clé InChI: KLOLXWKJZOQBOD-ZIADKAODSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(Z)-ethyl 3-allyl-2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C28H35N3O5S2 and its molecular weight is 557.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(Z)-ethyl 3-allyl-2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a synthetic compound with potential therapeutic applications. Its biological activity is primarily linked to its interaction with various cellular pathways, particularly those involved in cancer progression and glycosylation processes. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical models, and potential clinical implications.

The compound's structure suggests multiple mechanisms of action due to its complex functional groups. The benzothiazole moiety is known for its role in inhibiting heat shock protein 90 (Hsp90), which is crucial for the maturation and stability of numerous oncogenic proteins. Inhibition of Hsp90 can lead to the degradation of these client proteins, thereby exerting antiproliferative effects on cancer cells .

Key Mechanisms:

  • Hsp90 Inhibition : The compound may disrupt the chaperone function of Hsp90, leading to reduced stability of oncogenic proteins.
  • Glycosylation Inhibition : It has been suggested that compounds with similar structures can inhibit N-linked glycosylation, which is vital for protein folding and stability in cancer cells .

Biological Activity and Efficacy

Research has shown that compounds structurally related to this compound exhibit significant biological activities.

Case Studies:

  • Antiproliferative Activity : A study evaluated a series of benzothiazole derivatives for their antiproliferative effects against various cancer cell lines. Compounds demonstrated low micromolar IC50 values against MCF-7 breast cancer cells, indicating strong potential as anticancer agents .
  • Induction of Pluripotency : Related compounds have been shown to enforce Oct3/4 expression in embryonic stem cells, suggesting that they may also play a role in cellular reprogramming and differentiation processes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzothiazole-based compounds. The presence of specific substituents can enhance or diminish the compound's potency.

Structural Feature Effect on Activity
Benzothiazole coreEssential for Hsp90 binding
Aromatic substitutionsIncrease binding affinity and specificity
Sulfamoyl groupEnhances solubility and bioavailability

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives based on this compound's structure. These studies aim to enhance efficacy while minimizing toxicity.

Findings Summary:

  • Efficacy : Compounds have shown significant antiproliferative effects with low toxicity profiles.
  • Bioavailability : Modifications in the sulfamoyl group have improved solubility, which is critical for oral bioavailability in therapeutic applications.

Propriétés

IUPAC Name

ethyl 2-[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N3O5S2/c1-7-15-31-24-14-11-22(27(33)36-8-2)16-25(24)37-28(31)29-26(32)21-9-12-23(13-10-21)38(34,35)30(17-19(3)4)18-20(5)6/h7,9-14,16,19-20H,1,8,15,17-18H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOLXWKJZOQBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.